4-Carbamoyl-2-nitrobenzoic acid

Übersicht

Beschreibung

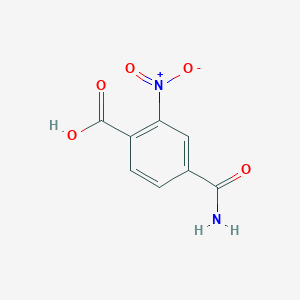

4-Carbamoyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzoic acid, featuring both a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Carbamoyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-carbamoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Carbamoyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Ammonia, amines, and other nucleophilic reagents.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-Carbamoyl-2-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Hydrolysis: 4-Carboxy-2-nitrobenzoic acid and ammonia.

Wissenschaftliche Forschungsanwendungen

4-Carbamoyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and reduction reactions.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its functional groups that allow for further chemical modifications.

Wirkmechanismus

The mechanism of action of 4-carbamoyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitrobenzoic acid: Similar structure but with the nitro group in the ortho position.

3-Nitrobenzoic acid: Nitro group in the meta position.

4-Nitrobenzoic acid: Lacks the carbamoyl group, only has the nitro group in the para position.

Uniqueness

4-Carbamoyl-2-nitrobenzoic acid is unique due to the presence of both the carbamoyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research.

Biologische Aktivität

4-Carbamoyl-2-nitrobenzoic acid (CNBA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CNBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an aromatic compound characterized by the presence of both a carbamoyl group and a nitro group attached to a benzoic acid backbone. Its chemical structure can be represented as follows:

This structure enables it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that these compounds showed effectiveness against various strains of bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL for certain derivatives . This suggests that CNBA and its derivatives could be valuable in combating antibiotic resistance.

Anticancer Activity

The anticancer potential of CNBA has also been explored. A study focused on the structure-activity relationship (SAR) of similar compounds revealed that certain analogs could induce apoptosis in cancer cell lines, particularly in human promyelocytic leukemia cells (HL-60) . The mechanism involves differentiation-inducing activity, which is crucial for developing new cancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, CNBA has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited potent antibacterial activity, with enhanced effects noted when combined with other antibiotics. The study concluded that CNBA could serve as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Mechanism

In another investigation, researchers assessed the anticancer effects of CNBA derivatives on various cancer cell lines. The findings highlighted that specific analogs triggered apoptosis through caspase activation pathways, suggesting potential applications in cancer therapy . The study emphasized the need for further exploration into the molecular mechanisms underlying these effects.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-carbamoyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUFCFXGNSMISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.